3-Acetoxybenzophenone
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Overview
Description
3-Acetoxybenzophenone is a chemical compound related to benzophenones. It is significant in various synthetic and industrial applications due to its chemical properties.
Synthesis Analysis
- The synthesis of functionalized 2-hydroxybenzophenones, which are structurally related to 3-acetoxybenzophenone, involves reactions with various chromones and acetonedicarboxylate or diphenylacetone (Iaroshenko et al., 2012).
Scientific Research Applications
UV-Filtering and Photostability
Benzophenone derivatives, such as 3-Acetoxybenzophenone, are widely recognized for their UV-filtering capabilities. These compounds are utilized in sunscreen formulations to protect human skin and hair from damage caused by ultraviolet (UV) radiation. The metabolism of benzophenone-3, a related compound, by liver microsomes, and its estrogenic and anti-androgenic activities were studied, highlighting the compound's interaction with biological systems and its environmental persistence (Watanabe et al., 2015).
Environmental Impact and Biodegradation
The environmental impact of benzophenone derivatives, including their presence in aquatic environments and potential endocrine-disrupting effects, has been a subject of research. Studies on the biodegradation of phenolic compounds and their metabolites in contaminated groundwater using microbial fuel cells indicate the potential for biological methods to mitigate the environmental impact of these compounds (Hedbávná et al., 2016).
Analytical Methodologies
Analytical methods have been developed to detect benzophenone derivatives in biological and environmental samples, indicating their widespread use and potential exposure risks. For example, a method for determining benzophenone-3 and its main metabolites in human serum highlights the relevance of monitoring these compounds in biological systems (Tarazona et al., 2013).
Synthesis and Chemical Properties
Research into the synthesis and properties of benzophenone derivatives, including 3-Acetoxybenzophenone, contributes to the development of new materials and pharmaceuticals. The synthesis of new metallomesogens based on 3-ketoesters, for example, illustrates the versatility of benzophenone derivatives in materials science and their potential applications in liquid crystal technology (Kovganko & Kovganko, 2013).
Safety And Hazards
properties
IUPAC Name |
(3-benzoylphenyl) acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSGBGVLSLEIMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345871 |
Source
|
Record name | 3-Acetoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxybenzophenone | |
CAS RN |
13324-18-0 |
Source
|
Record name | [3-(Acetyloxy)phenyl]phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13324-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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